molecular formula C19H21N5O B2758472 N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide CAS No. 1291854-27-7

N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide

Cat. No. B2758472
CAS RN: 1291854-27-7
M. Wt: 335.411
InChI Key: LQUDWKXTEQSYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide, also known as BMT-1, is a small molecule inhibitor that has shown potential in the field of cancer research. BMT-1 is a triazolidine derivative that has been synthesized through a multistep process involving the use of various reagents and solvents.

Mechanism of Action

N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide inhibits the interaction between Runx2 and CBP by binding to the acetyl-lysine binding site of CBP. This binding prevents Runx2 from binding to CBP, leading to a decrease in the activation of genes involved in bone metastasis.
Biochemical and Physiological Effects
This compound has been shown to decrease the expression of genes involved in bone metastasis, leading to a decrease in tumor growth and metastasis in animal models. This compound has also been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide is its specificity for the Runx2-CBP interaction, which allows for targeted inhibition of this interaction. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in clinical settings.

Future Directions

For the research on N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide include the development of more potent derivatives and the investigation of its potential use in combination with other cancer therapies. Additionally, the role of the Runx2-CBP interaction in other types of cancer should be explored to determine the potential broader applications of this compound.

Synthesis Methods

The synthesis of N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide involves a multistep process that starts with the reaction of 3,4-dimethylaniline and benzaldehyde to form N-benzyl-3,4-dimethylaniline. This intermediate is then reacted with methyl 2-bromoacetate to form N-benzyl-5-(3,4-dimethylanilino)-2-bromoacetanilide. The bromine atom is then substituted with a triazole ring through a copper-catalyzed azide-alkyne cycloaddition reaction to form this compound.

Scientific Research Applications

N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide has shown potential in the field of cancer research as a small molecule inhibitor of the protein-protein interaction between the transcription factor Runx2 and the coactivator CBP. This interaction is essential for the activation of genes involved in bone metastasis in breast and prostate cancer. This compound has been shown to inhibit the interaction between Runx2 and CBP, leading to a decrease in the expression of genes involved in bone metastasis and a decrease in tumor growth and metastasis in animal models.

properties

IUPAC Name

N-benzyl-5-(3,4-dimethylanilino)-N-methyltriazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-13-9-10-16(11-14(13)2)20-18-17(21-23-22-18)19(25)24(3)12-15-7-5-4-6-8-15/h4-11,17-18,20-23H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYRAMPASYZCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)N(C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.